

Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives

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Compound of Interest

Compound Name: *Einecs 262-181-4*

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These application notes provide detailed protocols for the synthesis of pyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline key synthetic methodologies, present comparative data, and visualize experimental workflows and relevant biological signaling pathways.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for the different synthetic approaches to pyridazinone derivatives, offering a comparative overview of their efficiency and conditions.

Synthesis Protocol	Key Reactants	Catalyst /Reagent	Solvent	Reaction Time	Temperature (°C)	Yield (%)	Ref.
Protocol 1: From β -Aroylpropionic Acid	β -Benzoylpropionic acid, Hydrazine hydrate	-	Ethanol	3 h	Reflux	~90%	[1]
Protocol 2: Suzuki-Miyaura Coupling	3-bromo-6-(thiophen-2-yl)pyridazine, (Hetero)arylboronic acids	Pd(PPh ₃) ₄ , Na ₂ CO ₃	DME/Ethanol/Water	Not Specified	80	14-28%	[2][3]
Protocol 3: Michael Addition	Acetone, trans- β -nitrostyrene	-	Not Specified	Not Specified	Not Specified	78%	

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β -Benzoylpropionic Acid

This protocol describes the classical and efficient synthesis of a pyridazinone core structure through the cyclization of a γ -keto acid with hydrazine.

Materials:

- β -Benzoylpropionic acid
- Hydrazine hydrate (80%)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beakers
- Filter funnel and filter paper

Procedure:

- To a solution of β -benzoylpropionic acid (0.01 mol) in 20 mL of ethanol in a round-bottom flask, add 1 mL of hydrazine hydrate (80%).[\[1\]](#)
- Heat the reaction mixture under reflux for 3 hours.[\[1\]](#)
- After cooling the reaction mixture, the solid product will precipitate.
- Collect the solid product by filtration and wash with cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[\[1\]](#)

Protocol 2: Synthesis of Thienylpyridazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the derivatization of a pyridazine core.

Materials:

- 3-bromo-6-(thiophen-2-yl)pyridazine
- (Hetero)aryl-boronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- 2 M Sodium carbonate (Na₂CO₃) solution
- 1,2-Dimethoxyethane (DME)
- Ethanol
- Round-bottom flask
- Condenser
- Nitrogen or Argon gas supply
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine and the desired (hetero)aryl-boronic acid in a mixture of DME and ethanol.
- Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
- Add the 2 M Na₂CO₃ solution.
- Heat the reaction mixture to 80°C under a nitrogen or argon atmosphere with stirring.[2][3]
- Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography to obtain the desired thienylpyridazine derivative.

Protocol 3: Synthesis of Michael Adducts for Pyridazinone Precursors

This protocol describes a Michael addition reaction, which can be a key step in the synthesis of precursors for more complex pyridazinone derivatives.

Materials:

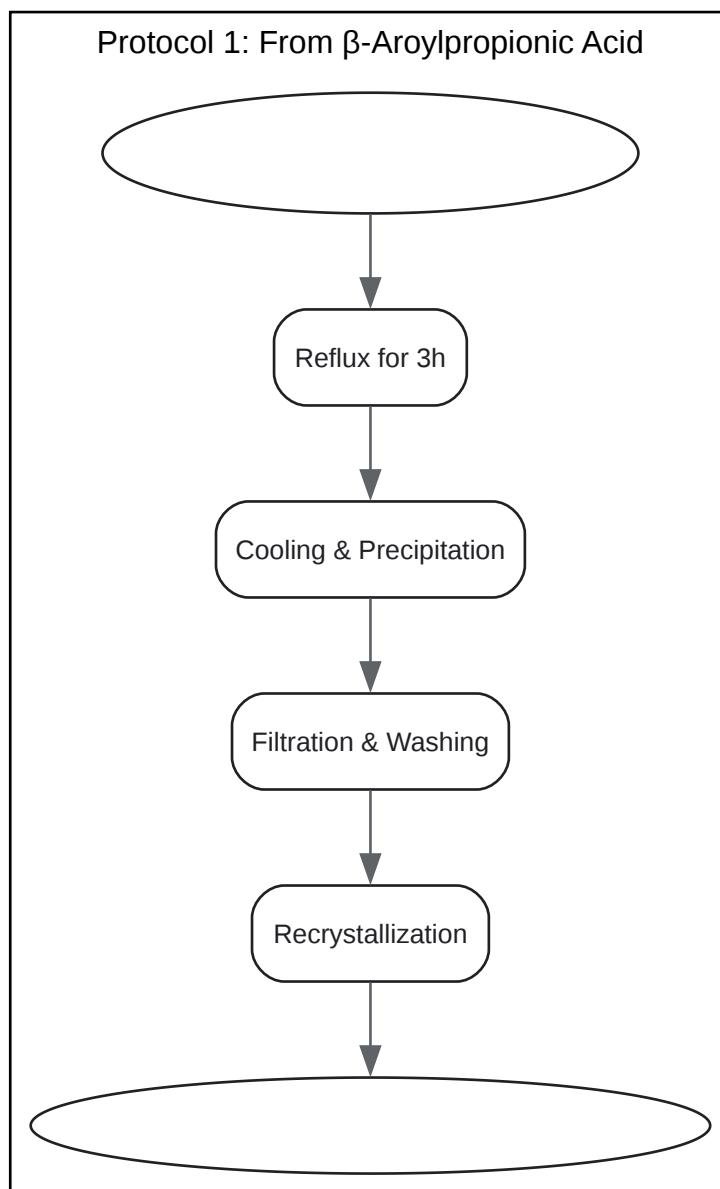
- A Michael donor (e.g., acetone)
- A Michael acceptor (e.g., trans- β -nitrostyrene)
- Appropriate solvent (if necessary)
- Reaction vessel
- Magnetic stirrer

Procedure:

- Combine the Michael donor and Michael acceptor in a suitable reaction vessel.
- Stir the reaction mixture at room temperature. The reaction can be monitored by TLC.
- Upon completion of the reaction, the product can be isolated. In the case of the reaction between acetone and trans- β -nitrostyrene, the product, 5-nitro-4-phenylpentan-2-one, is obtained as an off-white powder.
- Purify the product as necessary, for example, by crystallization or column chromatography.

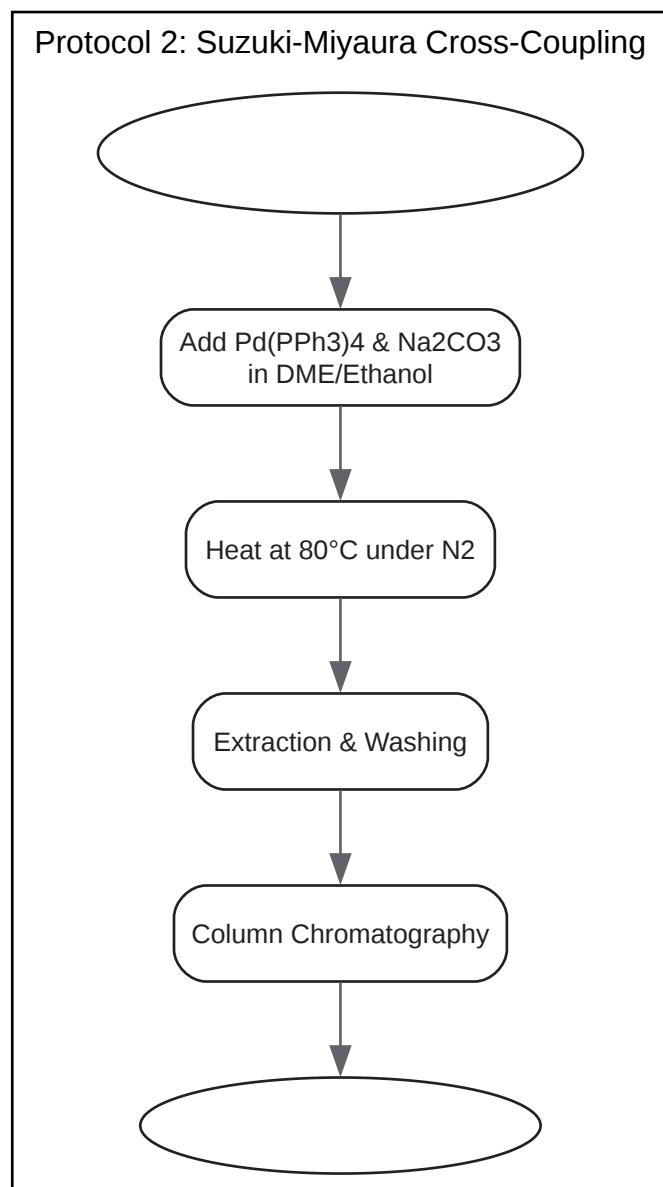
Mandatory Visualizations

Experimental Workflow Diagrams



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Caption: Workflow for pyridazinone synthesis from β -aroylepropionic acid.

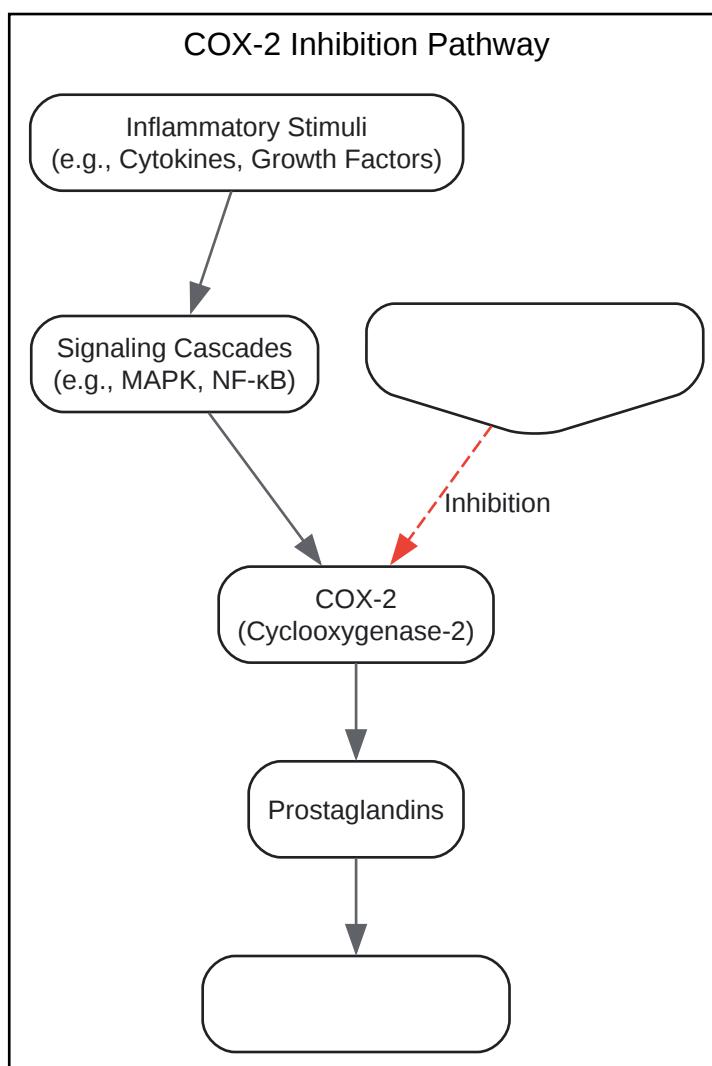


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Caption: Workflow for Suzuki-Miyaura cross-coupling of pyridazinones.

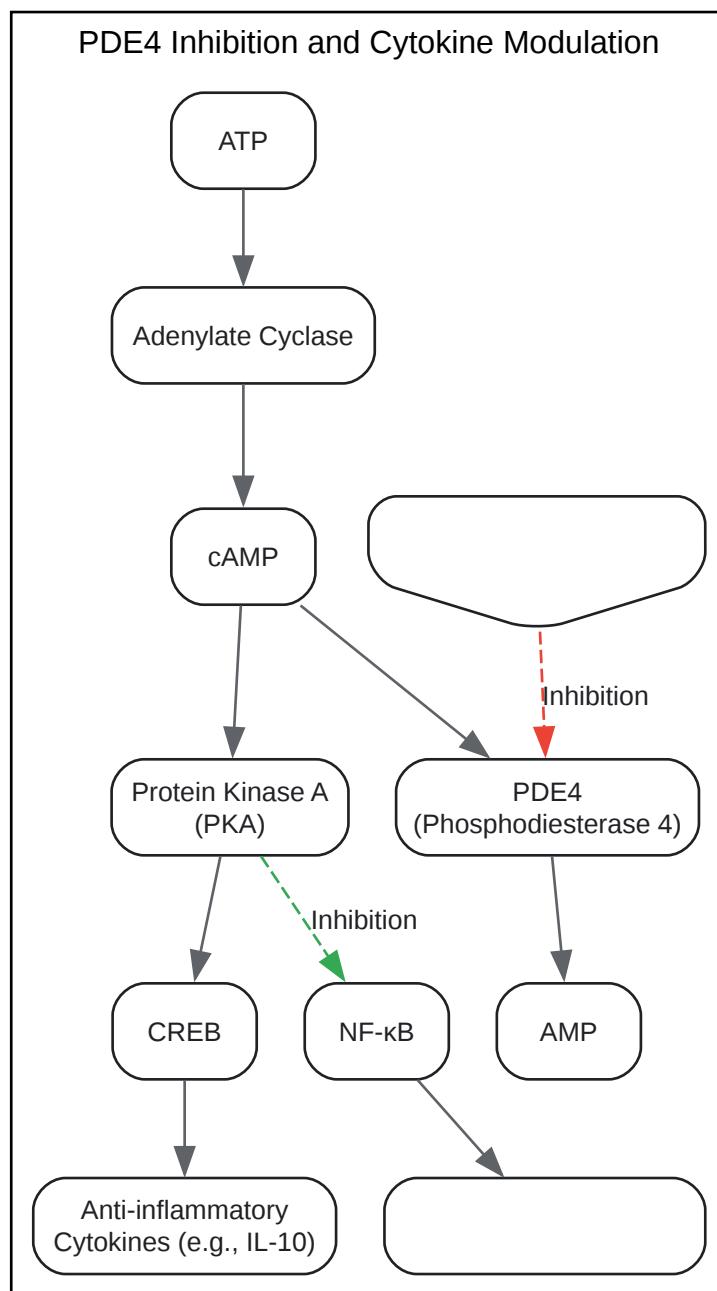
Signaling Pathway Diagrams

Many pyridazinone derivatives exhibit their biological effects by modulating key inflammatory signaling pathways.



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Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.



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Caption: PDE4 inhibition by pyridazinones leading to modulation of inflammatory cytokines.

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References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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